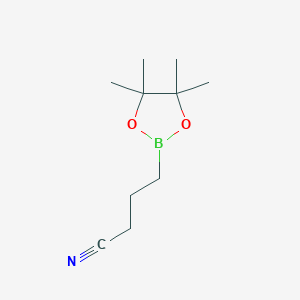

3-Cyano-1-propylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMSRWXPZLRTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457934 | |

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238088-16-9 | |

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Cyano-1-propylboronic acid pinacol ester. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Core Physicochemical Properties

3-Cyano-1-propylboronic acid pinacol ester, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is a versatile organic compound.[1][2] It is recognized for its stability and utility as a synthetic intermediate.[3] The pinacol ester group provides significant stability to the boronic acid moiety, making it less susceptible to dehydration and easier to handle compared to the free boronic acid.[3]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C10H18BNO2 | [1][2][4][5] |

| Molecular Weight | 195.07 g/mol | [2][4][5] |

| CAS Number | 238088-16-9 | [1][2][5][6] |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | [1] |

| Physical State | Clear, colorless liquid | [1][6] |

| Refractive Index | 1.4335-1.4395 @ 20°C | [1] |

| Melting Point | Data not available | [6] |

| Boiling Point | Data not available | [6] |

| Solubility | Soluble in organic solvents such as dichloromethane. | [7] |

| SMILES | CC1(C)OB(CCCC#N)OC1(C)C | [1] |

| InChI Key | LVMSRWXPZLRTIC-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Synthesis of 3-Cyano-1-propylboronic acid pinacol ester

A common method for the synthesis of alkyl boronic acid pinacol esters is the hydroboration of an alkene with pinacolborane (HBpin).[8] For 3-Cyano-1-propylboronic acid pinacol ester, a plausible synthetic route involves the hydroboration of 3-butenenitrile with pinacolborane, catalyzed by a suitable transition metal catalyst.

Reaction Scheme:

Caption: Synthesis of 3-Cyano-1-propylboronic acid pinacol ester.

Detailed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-butenenitrile (1.0 equivalent) and a suitable solvent (e.g., anhydrous THF).

-

Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., a rhodium or iridium complex).

-

Reagent Addition: Slowly add pinacolborane (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. To minimize decomposition on silica, the silica gel can be pre-treated with boric acid.[4] Alternatively, for thermally stable compounds, distillation under reduced pressure can be employed.[1]

Characterization

The structure and purity of the synthesized 3-Cyano-1-propylboronic acid pinacol ester can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons of the pinacol group, and multiplets for the propyl chain protons.

-

¹³C NMR: Signals corresponding to the carbons of the propyl chain, the nitrile group, and the pinacol ester would be observed.

-

¹¹B NMR: A characteristic broad singlet is expected for the boron atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity of the compound.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretching vibration would be expected around 2240-2260 cm⁻¹.

Biological and Pharmaceutical Relevance

Boronic acids and their derivatives, particularly pinacol esters, are of significant interest in medicinal chemistry and drug discovery.[5][9] They are known to act as enzyme inhibitors and have been incorporated into approved drugs.[5][10] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in proteases, making them potent inhibitors.

The presence of a cyano group in 3-Cyano-1-propylboronic acid pinacol ester offers a versatile handle for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for its incorporation into larger, more complex molecules with potential biological activity.[11][12]

Caption: Role of Boronic Acid Pinacol Esters in Drug Discovery.

Safety and Handling

3-Cyano-1-propylboronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Store the compound in a tightly closed container in a dry and cool place.[6]

Conclusion

3-Cyano-1-propylboronic acid pinacol ester is a valuable synthetic intermediate with promising potential in various fields, particularly in the development of novel therapeutics. Its stable nature, coupled with the reactivity of the boronic ester and the versatility of the cyano group, makes it an attractive building block for medicinal chemists and researchers. This guide provides a foundational understanding of its properties and handling, encouraging further exploration of its applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis of biologically active boron-containing compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]

Stability and Storage of 3-Cyano-1-propylboronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Cyano-1-propylboronic acid pinacol ester. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines general knowledge of boronic acid pinacol ester stability with information extracted from safety and technical data sheets.

Overview and Physicochemical Properties

3-Cyano-1-propylboronic acid pinacol ester is a valuable building block in organic synthesis. Understanding its stability is crucial for ensuring its integrity and performance in chemical reactions.

Table 1: Physicochemical Properties of 3-Cyano-1-propylboronic acid pinacol ester

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈BNO₂ | [1][2] |

| Molecular Weight | 195.07 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 238088-16-9 | [1] |

Stability Profile

The primary degradation pathway for boronic acid pinacol esters is hydrolysis. Other factors such as temperature and light can also influence the stability of this compound.

Hydrolytic Stability

Pinacol esters of boronic acids are known to be susceptible to hydrolysis, which cleaves the boronic ester to the corresponding boronic acid and pinacol. This reaction is often reversible and is influenced by the presence of water, alcohols, and the pH of the environment. While specific kinetic data for the hydrolysis of 3-Cyano-1-propylboronic acid pinacol ester is not available, the general mechanism is well-understood.

References

An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester

CAS Number: 238088-16-9

This technical guide provides a comprehensive overview of 3-Cyano-1-propylboronic acid pinacol ester, a versatile building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its physicochemical properties, synthesis, applications, and safety protocols.

Physicochemical Properties

3-Cyano-1-propylboronic acid pinacol ester is a clear, colorless liquid at room temperature.[1][2] Its fundamental properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈BNO₂ | [2][3][4][5] |

| Molecular Weight | 195.07 g/mol | [3][4][5] |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | [1][2] |

| Synonyms | 3-Cyanoprop-1-ylboronic acid, pinacol ester | [6] |

| Appearance | Clear colorless liquid | [1][2] |

| Assay (GC) | ≥95.0% - 97% | [2][3] |

| Refractive Index (@ 20°C) | 1.4335 - 1.4395 | [2] |

| InChI Key | LVMSRWXPZLRTIC-UHFFFAOYSA-N | [2][5] |

| SMILES | CC1(C)OB(CCCC#N)OC1(C)C | [2] |

Synthesis and Reactions

Boronic acid pinacol esters are stable, versatile intermediates in organic synthesis.[7][8] The synthesis of alkyl boronic esters, such as the title compound, can be achieved through various methods, including the reaction of Grignard reagents with pinacolborane or the hydroboration of alkenes.[9]

A common synthetic route to 3-Cyano-1-propylboronic acid pinacol ester involves the hydroboration of 3-butenenitrile with pinacolborane.[4]

Caption: Generalized synthesis of the target compound via hydroboration.

Key Applications in Research and Development

Boronic acids and their pinacol esters are indispensable tools in medicinal chemistry and drug discovery, often enhancing potency or improving pharmacokinetic profiles.[10] Their stability and reactivity in cross-coupling reactions make them vital for constructing complex molecular architectures.[7]

3-Cyano-1-propylboronic acid pinacol ester serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[11] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[7][11] The cyano group can also be a precursor to other functional groups, further expanding its synthetic utility.

Caption: Application as a building block in Suzuki-Miyaura reactions.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3-Cyano-1-propylboronic acid pinacol ester with an aryl halide.

-

Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv), 3-Cyano-1-propylboronic acid pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Reaction: Heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for a period of 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[12]

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

Proper handling and storage are critical when working with 3-Cyano-1-propylboronic acid pinacol ester. The compound is classified as harmful and toxic.[3][13]

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H302: Harmful if swallowed.[1][3] H312: Harmful in contact with skin.[1][3] H331/H332: Toxic or harmful if inhaled.[1][3][13] |

| Handling | Use only under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3] Avoid contact with skin, eyes, and clothing.[1] Avoid ingestion and inhalation.[3] Prevent fire caused by electrostatic discharge.[1] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes.[1][3] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water.[1][3] |

| First Aid (Ingestion) | Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing.[1][3] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[3] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Oxides of boron.[3] |

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. H27126.06 [thermofisher.com]

- 3. fishersci.se [fishersci.se]

- 4. 3-Cyano-1-propylboronic acid pinacol ester, 96% synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 238088-16-9 | 3-Cyanoprop-1-ylboronic acid, pinacol ester - Fluoropharm [fluoropharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Cyano-1-propylboronic acid pinacol ester [myskinrecipes.com]

- 12. rsc.org [rsc.org]

- 13. 3-Cyano-1-propylboronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]

Spectroscopic Profiling of 3-Cyano-1-propylboronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-Cyano-1-propylboronic acid pinacol ester (IUPAC name: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile; CAS: 238088-16-9). Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous chemical structures. Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists working with or synthesizing this compound, particularly in the fields of organic chemistry and drug development.

Chemical Structure and Properties

-

IUPAC Name: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile

-

Synonyms: 3-Cyano-1-propylboronic acid pinacol ester

-

CAS Number: 238088-16-9

-

Molecular Formula: C₁₀H₁₈BNO₂

-

Molecular Weight: 195.07 g/mol

-

Appearance: Expected to be a clear, colorless liquid.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-Cyano-1-propylboronic acid pinacol ester. These predictions are derived from the known spectral properties of the constituent functional groups and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.35 | t | 2H | -CH₂-CN |

| ~1.75 | m | 2H | -CH₂-CH₂-CN |

| ~1.24 | s | 12H | -C(CH₃)₂ |

| ~0.85 | t | 2H | B-CH₂- |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~119 | -C≡N |

| ~83.5 | -O-C(CH₃)₂ |

| ~24.8 | -C(CH₃)₂ |

| ~23.0 | -CH₂-CH₂-CN |

| ~16.5 | -CH₂-CN |

| Not observed* | B-CH₂- |

*The carbon atom directly attached to the boron atom is often broadened to the baseline or not observed due to quadrupolar relaxation.

Table 3: Predicted ¹¹B NMR Data (Solvent: CDCl₃, 128 MHz)

| Chemical Shift (δ, ppm) | Comments |

| ~34 | Broad singlet, typical for tetracoordinate boronic esters.[1] |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (Neat, thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Strong | C-H (sp³) stretching |

| ~2245 | Strong, Sharp | C≡N stretching[2][3][4][5] |

| ~1470, 1370 | Medium | C-H bending |

| ~1350 | Strong | B-O stretching[6] |

| ~1145 | Strong | C-O stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular Ion) |

| 180 | [M - CH₃]⁺ |

| 139 | [M - C₄H₈]⁺ |

| 100 | [M - C₅H₉O₂]⁺ |

| 83 | [Pinacol group fragment] |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid samples like 3-Cyano-1-propylboronic acid pinacol ester.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -10 to 220 ppm.

-

-

¹¹B NMR Acquisition:

-

Spectrometer: 128 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Number of Scans: 256.

-

Relaxation Delay: 0.5 s.

-

Spectral Width: -50 to 100 ppm.

-

Reference: BF₃·OEt₂ as an external standard.

-

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Acquisition: Place a second salt plate on top of the first to create a thin liquid film.

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for boronic esters.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

-

Mass Range: Scan from m/z 50 to 500.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of 3-Cyano-1-propylboronic acid pinacol ester. While experimental verification is essential, the data presented herein offers a reliable starting point for researchers in identifying and characterizing this compound. The detailed protocols and workflow diagrams are designed to facilitate the systematic and accurate spectroscopic analysis required in modern chemical research and development.

References

A Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-1-propylboronic acid pinacol ester, a versatile reagent with growing importance in synthetic chemistry and drug discovery. This document details its commercial availability, provides a detailed experimental protocol for its synthesis, and explores its potential application as a covalent inhibitor of serine proteases, a class of enzymes implicated in a variety of diseases.

Commercial Availability and Suppliers

3-Cyano-1-propylboronic acid pinacol ester, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is readily available from a range of chemical suppliers. The compound is typically offered at purities of 96% or higher. For the convenience of researchers, a summary of prominent suppliers is provided in Table 1. It is important to note that two CAS numbers, 1911620-58-4 and 238088-16-9, are often associated with this compound.

Table 1: Commercial Suppliers of 3-Cyano-1-propylboronic acid pinacol ester

| Supplier | Product Number | Purity | Available Quantities |

| ProcessPointChemicals | - | 96% | Inquire |

| Echemi | - | 98% | Inquire |

| Thermo Fisher Scientific | AAH27126-06 | 96% | 5 g |

| Fisher Scientific | AAH2712606 | 96% | Inquire |

| BoronPharm | BP22069 | 98% Min. | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyano-1-propylboronic acid pinacol ester is presented in Table 2.

Table 2: Physicochemical Data for 3-Cyano-1-propylboronic acid pinacol ester

| Property | Value |

| CAS Number | 1911620-58-4, 238088-16-9 |

| Molecular Formula | C₁₀H₁₈BNO₂ |

| Molecular Weight | 195.07 g/mol |

| Appearance | Clear, colorless liquid |

| Assay (GC) | ≥95.0% |

| Refractive Index (@ 20°C) | 1.4335-1.4395 |

Experimental Protocols

Synthesis of 3-Cyano-1-propylboronic acid pinacol ester via Hydroboration

Reaction Scheme:

Caption: Workflow for inhibitor synthesis and characterization.

The boronic ester moiety of 3-Cyano-1-propylboronic acid pinacol ester can also contribute to its biological activity. Boronic acids and their esters are known to interact with diols, which are present in various biological molecules, and have been explored as pharmacophores in their own right.

The proposed mechanism of covalent inhibition of prolyl oligopeptidase by a nitrile-containing inhibitor is depicted in the following signaling pathway diagram.

Caption: Covalent inhibition of prolyl oligopeptidase.

Molecular structure and formula of 3-Cyano-1-propylboronic acid pinacol ester

An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Cyano-1-propylboronic acid pinacol ester, a bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. It details the compound's molecular structure, physicochemical properties, synthesis, and potential synthetic utility.

Molecular Identity and Structure

3-Cyano-1-propylboronic acid pinacol ester, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is an organic compound featuring a boronic acid pinacol ester group at one end of a propyl chain and a nitrile (cyano) group at the other.[1][2][3] This structure makes it a valuable building block, allowing for selective modification at either functional group.

Molecular Formula : C₁₀H₁₈BNO₂[1][2][4]

SMILES : CC1(C)OB(CCCC#N)OC1(C)C[2]

InChI Key : LVMSRWXPZLRTIC-UHFFFAOYSA-N[2][3]

Physicochemical and Spectroscopic Data

The compound is a clear, colorless liquid at room temperature.[2][5] A summary of its key properties is provided in the tables below. While specific experimental spectroscopic data is not widely published, anticipated characteristics based on the molecular structure are provided for reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 238088-16-9 | [1][2] |

| Molecular Weight | 195.07 g/mol | [1][6] |

| Exact Mass | 195.1430590 | [3] |

| Appearance | Clear, colorless liquid | [2][5] |

| Assay (GC) | ≥95.0% | [2] |

| Refractive Index | 1.4335-1.4395 (@ 20°C) | [2] |

| Melting/Freezing Point | No data available | [5] |

| Boiling Point | No data available | [5] |

| Flash Point | No data available | [5] |

Table 2: Anticipated Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Pinacol methyl protons (-C(CH₃)₂) | Singlet, ~1.2 ppm (12H) |

| Methylene protons (-CH₂-CN) | Triplet, ~2.4 ppm (2H) | |

| Methylene protons (-CH₂-CH₂CN) | Multiplet, ~1.8 ppm (2H) | |

| Methylene protons (B-CH₂-) | Triplet, ~0.8 ppm (2H) | |

| ¹³C NMR | Nitrile carbon (-C≡N) | ~119-121 ppm |

| Pinacol quaternary carbons (-C(CH₃)₂) | ~83-84 ppm | |

| Pinacol methyl carbons (-CH₃) | ~24-25 ppm | |

| Propyl chain carbons (-CH₂-) | Multiple signals in the ~10-40 ppm range | |

| Carbon alpha to Boron (B-C) | Signal may be broad or unobserved due to boron quadrupole relaxation | |

| ¹¹B NMR | Pinacol boronate ester | Broad singlet, ~30-34 ppm |

| FT-IR | Nitrile (C≡N) stretch | Strong, sharp band at ~2240-2260 cm⁻¹ |

| C-H (sp³) stretch | ~2850-3000 cm⁻¹ | |

| B-O stretch | Strong band at ~1300-1380 cm⁻¹ |

Synthesis and Experimental Protocols

The primary synthetic route to 3-Cyano-1-propylboronic acid pinacol ester is the hydroboration of 3-butenenitrile (also known as 4-cyanobut-1-ene) with pinacolborane (HBpin).[1] This reaction, typically catalyzed by a transition metal complex (e.g., rhodium or iridium) or performed under radical conditions, results in the anti-Markovnikov addition of the borane across the double bond.

General Experimental Protocol (Illustrative)

This protocol is a generalized representation based on standard hydroboration procedures and should be adapted and optimized based on laboratory safety standards and specific catalyst systems.

-

Preparation : To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chosen transition metal catalyst (e.g., [Rh(cod)₂]BF₄ with a suitable phosphine ligand) and a dry, degassed solvent such as tetrahydrofuran (THF).

-

Addition of Reactants : Add 3-butenenitrile (1.0 equivalent) to the flask via syringe.

-

Hydroboration : Slowly add pinacolborane (HBpin, ~1.1 equivalents) dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring : Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). Monitor the reaction progress using techniques like GC-MS or TLC until the starting material is consumed.

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification : The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 3-Cyano-1-propylboronic acid pinacol ester as a colorless oil.[7][8]

Applications in Research and Drug Development

While specific, large-scale applications for 3-Cyano-1-propylboronic acid pinacol ester are not extensively documented in peer-reviewed literature, its bifunctional nature provides significant potential as a versatile intermediate in organic synthesis. Boronic acids and their esters are fundamental building blocks in modern chemistry.[9]

The two key functional groups offer orthogonal reactivity:

-

Boronic Ester : This group is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, although alkylboronates are sometimes less reactive than their aryl counterparts.[9]

-

Nitrile Group : The cyano group is a versatile functional handle that can be:

-

Hydrolyzed to a carboxylic acid.

-

Reduced to a primary amine.

-

Converted into various heterocycles.

-

This dual functionality makes the molecule an attractive starting point for synthesizing more complex molecules, such as libraries of compounds for drug discovery screening or as a linker in bioconjugation or materials science. For instance, the boronic ester could be coupled to an aromatic ring, followed by transformation of the nitrile into an amine to introduce a key pharmacophore.

Safety and Handling

3-Cyano-1-propylboronic acid pinacol ester is classified as a hazardous substance.[5][10]

-

Hazards : It is harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[5][10]

-

Precautions : Handle in a well-ventilated area, such as a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid breathing vapors or mist.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Transport : It is regulated for transport under UN3276, NITRILES, LIQUID, TOXIC, N.O.S.[5][10]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. 3-Cyano-1-propylboronic acid pinacol ester, 96% synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Cyano-1-propylboronic acid pinacol ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 3-Cyano-1-propylboronic acid pinacol ester/CAS:238088-16-9-HXCHEM [hxchem.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Cyano-1-propylboronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Cyano-1-propylboronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]

The Versatile Role of 3-Cyano-1-propylboronic Acid Pinacol Ester in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyano-1-propylboronic acid pinacol ester stands as a valuable, yet under-explored, building block for the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a reactive boronic ester moiety and a polar nitrile group, offers a versatile scaffold for the design of targeted inhibitors and other bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of serine protease inhibitors, exemplified by Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. While direct literature on the application of 3-cyano-1-propylboronic acid pinacol ester is nascent, this guide will utilize a well-characterized dipeptide boronic acid inhibitor of DPP-IV as a case study to illustrate the synthetic strategies and biological significance that similar alkylboronic acid pinacol esters can achieve.

Core Concepts: The Power of the Boronic Acid Warhead

Boronic acids and their pinacol esters are a cornerstone of modern medicinal chemistry due to their unique ability to form reversible covalent bonds with the catalytic serine residue in the active site of serine proteases.[1][2] This interaction leads to potent and often highly selective inhibition. The pinacol ester group serves as a stable protecting group, which can be deprotected under physiological conditions to reveal the active boronic acid.

Case Study: A Dipeptide Boronic Acid Inhibitor of DPP-IV

To illustrate the potential of alkylboronic acid pinacol esters in drug discovery, we will examine a representative dipeptide boronic acid inhibitor of DPP-IV. Dipeptidyl Peptidase IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[3][4]

Quantitative Data: Inhibitory Potency and Selectivity

The following table summarizes the inhibitory activity of a representative dipeptide boronic acid, "Compound X," against DPP-IV and other related serine proteases to demonstrate its potency and selectivity. This data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

| Compound X | DPP-IV | 15 | 5 | >500 | >500 |

| Sitagliptin | DPP-IV | 17.3 | - | - | - |

Data is illustrative and based on reported values for similar dipeptide boronic acid inhibitors.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of a dipeptide boronic acid inhibitor, illustrating a potential synthetic route that could be adapted for 3-cyano-1-propylboronic acid pinacol ester.

Synthesis of a Dipeptide Boronic Acid Inhibitor (Illustrative)

This protocol describes a general approach to synthesizing a dipeptide boronic acid inhibitor, which involves the coupling of an N-protected amino acid to an amino boronic acid pinacol ester, followed by deprotection.

Step 1: Peptide Coupling

-

To a solution of N-Boc-L-Alanine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).

-

Stir the mixture for 30 minutes at 0°C.

-

Add a solution of an aminoalkylboronic acid pinacol ester hydrochloride (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected dipeptide boronic acid pinacol ester.

Step 2: Deprotection

-

Dissolve the Boc-protected dipeptide boronic acid pinacol ester in a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to afford the final dipeptide boronic acid inhibitor as a hydrochloride salt.

In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compound against DPP-IV.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add 50 µL of assay buffer (e.g., Tris-HCl, pH 7.5), 10 µL of the test compound at various concentrations, and 20 µL of human recombinant DPP-IV enzyme.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

-

Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the experimental design. The following diagrams, generated using Graphviz, illustrate the DPP-IV signaling pathway in glucose homeostasis and a typical experimental workflow for inhibitor screening.

DPP-IV Signaling Pathway in Glucose Homeostasis

References

- 1. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Cyano-1-propylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, and has become indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Boronic acid pinacol esters are widely favored as the organoboron partner due to their stability, ease of handling, and compatibility with a diverse range of reaction conditions compared to their corresponding free boronic acids.[1]

This document provides detailed application notes and experimental protocols for the use of 3-Cyano-1-propylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The presence of a nitrile group in this building block makes it a valuable synthon for introducing a cyanopropyl moiety, a common structural element in medicinal chemistry that can serve as a handle for further functionalization or contribute to the desired physicochemical properties of the target molecule.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> Transmetalation [label="R-B(pin)\n(Base)"]; Transmetalation -> ArPdR; ArPdR -> RedElim; RedElim -> Pd0 [label="Ar-R"];

// Invisible nodes for spacing {rank=same; OxAdd; Transmetalation; RedElim;} } केंदot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application and Scope

3-Cyano-1-propylboronic acid pinacol ester is a versatile reagent for the introduction of a 4-carbon nitrile-containing chain onto aromatic and heteroaromatic scaffolds. This moiety is of interest in drug discovery for its potential to engage in hydrogen bonding, act as a metabolic soft spot, or serve as a precursor to other functional groups such as amines or carboxylic acids.

While specific literature examples for the Suzuki-Miyaura coupling of 3-Cyano-1-propylboronic acid pinacol ester are not extensively documented, its reactivity can be reliably predicted based on established protocols for similar primary alkylboronic acid pinacol esters. The following sections provide representative protocols for the coupling of this reagent with various aryl halides, including activated, deactivated, and heteroaromatic systems.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes expected outcomes for the Suzuki-Miyaura cross-coupling of 3-Cyano-1-propylboronic acid pinacol ester with a range of aryl halides under optimized conditions. These are representative examples based on general knowledge of Suzuki-Miyaura reactions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 70-80 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | t-Amyl alcohol | 110 | 24 | 65-75 |

| 4 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (3:1) | 85 | 8 | 90-98 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with 3-Cyano-1-propylboronic acid pinacol ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

3-Cyano-1-propylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL, degassed)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, 3-Cyano-1-propylboronic acid pinacol ester, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Add toluene and degassed water via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroaryl Chloride

Microwave irradiation can often significantly reduce reaction times.

Materials:

-

2-Chloropyridine (0.5 mmol, 1.0 equiv)

-

3-Cyano-1-propylboronic acid pinacol ester (0.6 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 3 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 mmol, 6 mol%)

-

Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)

-

t-Amyl alcohol (2 mL)

-

Microwave vial with a stir bar

Procedure:

-

To a microwave vial containing a stir bar, add 2-chloropyridine, 3-Cyano-1-propylboronic acid pinacol ester, palladium(II) acetate, RuPhos, and cesium carbonate.

-

Add t-amyl alcohol and securely cap the vial.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 110 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure outlined in Protocol 1.

Safety Information

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Bases such as potassium phosphate and cesium carbonate are corrosive and can cause skin and eye irritation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

-

Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand, increasing the temperature, or extending the reaction time. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Protodeborylation: The C-B bond can sometimes be cleaved by residual water or acidic impurities. Using anhydrous conditions and a non-aqueous base can mitigate this side reaction.

-

Homocoupling: Homocoupling of the boronic ester can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.

By following these guidelines and protocols, researchers can effectively utilize 3-Cyano-1-propylboronic acid pinacol ester as a valuable building block in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Cyano-1-propylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 3-Cyano-1-propylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of a cyanopropyl moiety, a common structural motif in medicinal chemistry.

Introduction

3-Cyano-1-propylboronic acid pinacol ester is an important intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, valued for its mild reaction conditions, functional group tolerance, and the commercial availability and stability of its reagents. The cyanopropyl group introduced by this reagent is of significant interest in drug discovery, as the nitrile functionality can serve as a precursor to other functional groups or as a key interaction point with biological targets.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as 3-Cyano-1-propylboronic acid pinacol ester, with an organohalide or triflate in the presence of a palladium catalyst and a base. This powerful transformation is widely used for the synthesis of biaryls, alkyl-aryl compounds, and other complex molecular architectures.

A general schematic for the Suzuki-Miyaura coupling of 3-Cyano-1-propylboronic acid pinacol ester with an aryl halide is presented below:

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Cyano-1-propylboronic acid pinacol ester with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Cyano-1-propylboronic acid pinacol ester with various aryl halides. This C(sp³)-C(sp²) coupling reaction is a valuable tool for the synthesis of 4-arylbutanenitriles, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] While traditionally used for C(sp²)-C(sp²) bond formation, its application to the coupling of C(sp³)-hybridized organoboron reagents, such as alkylboronic esters, has gained significant traction.[1][6] The coupling of 3-Cyano-1-propylboronic acid pinacol ester with aryl halides provides a direct route to synthetically useful 4-arylbutanenitriles.

This document outlines recommended reaction conditions, including catalyst systems, ligands, bases, and solvents, and provides detailed experimental protocols based on established methodologies for similar B-alkyl Suzuki-Miyaura cross-coupling reactions.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of alkylboronic esters is highly dependent on the careful selection of several key parameters:

-

Catalyst: Palladium-based catalysts are most commonly employed.[3][7][8][9] Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a suitable ligand.

-

Ligand: Electron-rich and sterically hindered phosphine ligands, such as SPhos and XPhos, have been shown to be effective in promoting the coupling of alkylboron reagents.[10]

-

Base: A base is crucial for the activation of the boronic ester to facilitate transmetalation.[2][3] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

-

Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used, often with the addition of a small amount of water.[3]

-

Aryl Halide: The reactivity of the aryl halide follows the general trend of I > Br > Cl. Aryl bromides are commonly used substrates, offering a good balance of reactivity and stability.

Reaction Scheme

References

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. DSpace [repository.kaust.edu.sa]

- 9. m.youtube.com [m.youtube.com]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Substituted Nitriles Using 3-Cyano-1-propylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of substituted nitriles utilizing 3-Cyano-1-propylboronic acid pinacol ester. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of a cyanopropyl moiety through cross-coupling reactions. The primary application highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.

Introduction

3-Cyano-1-propylboronic acid pinacol ester (CAS No: 238088-16-9, Molecular Formula: C₁₀H₁₈BNO₂) is an organoboron compound that serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is renowned for its mild conditions, broad functional group tolerance, and the stability of the boronic ester reagent.

The cyanopropyl group introduced by this reagent is a versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various other transformations, making it a valuable synthon in medicinal chemistry and drug discovery.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylbutanenitriles

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, vinylarenes, and alkylarenes. In this application, 3-Cyano-1-propylboronic acid pinacol ester is coupled with various aryl halides to produce 4-arylbutanenitriles. These products are of interest in medicinal chemistry as scaffolds for various therapeutic agents.

General Reaction Scheme:

Experimental Protocol:

Note: The following is a general, representative protocol based on established methods for Suzuki-Miyaura couplings of alkylboronic esters. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

-

Aryl halide (e.g., bromobenzene, 1.0 mmol)

-

3-Cyano-1-propylboronic acid pinacol ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 3-Cyano-1-propylboronic acid pinacol ester (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

-

Add the degassed solvent mixture (5 mL) to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylbutanenitrile.

Representative Yield Data:

The following table provides representative yields for the Suzuki-Miyaura coupling of 3-Cyano-1-propylboronic acid pinacol ester with various aryl halides. These values are based on general trends in Suzuki-Miyaura reactions, where reactivity typically follows the order Ar-I > Ar-Br > Ar-Cl.

| Aryl Halide (Ar-X) | Product (4-Arylbutanenitrile) | Representative Yield (%) |

| 4-Iodoanisole | 4-(4-Methoxyphenyl)butanenitrile | 85-95 |

| 4-Bromoacetophenone | 4-(4-Acetylphenyl)butanenitrile | 70-85 |

| 3-Bromopyridine | 4-(Pyridin-3-yl)butanenitrile | 65-80 |

| 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butanenitrile | 40-60 |

| 2-Chlorotoluene | 4-(o-Tolyl)butanenitrile | 35-55 |

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Synthesis of Substituted Triazines

Substituted s-triazines are an important class of compounds with applications in medicinal chemistry and materials science. 3-Cyano-1-propylboronic acid pinacol ester can be used in a Suzuki-Miyaura type coupling with chloro-s-triazines to introduce the cyanopropyl moiety. This allows for the synthesis of novel triazine derivatives with potential biological activity.

General Reaction Scheme:

Experimental Protocol:

Note: This protocol is a representative example based on the coupling of boronic acids with chlorotriazines. Optimization for specific substrates is recommended.

Materials:

-

2,4-Dichloro-6-substituted-1,3,5-triazine (1.0 mmol)

-

3-Cyano-1-propylboronic acid pinacol ester (1.1 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Ethanol, 10 mL)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 mmol) in the solvent (10 mL).

-

Add the 3-Cyano-1-propylboronic acid pinacol ester (1.1 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol) to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 35-78 °C) and stir for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter to remove the catalyst and any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-4-(3-cyanopropyl)-6-substituted-1,3,5-triazine.

Representative Yield Data:

The following table shows representative yields for the coupling of 3-Cyano-1-propylboronic acid pinacol ester with various dichloro-s-triazines.

| Dichloro-s-triazine Substrate | Product | Representative Yield (%) |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine | 2-Chloro-4-(3-cyanopropyl)-6-methoxy-1,3,5-triazine | 80-90 |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | 2-Chloro-4-(3-cyanopropyl)-6-phenoxy-1,3,5-triazine | 75-85 |

| N-(2,4-Dichloro-1,3,5-triazin-6-yl)aniline | N-(2-Chloro-4-(3-cyanopropyl)-1,3,5-triazin-6-yl)aniline | 70-80 |

Diagram of the Triazine Synthesis Workflow:

Caption: Workflow for the synthesis of substituted triazines.

Conclusion

3-Cyano-1-propylboronic acid pinacol ester is a highly effective reagent for the synthesis of substituted nitriles through palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for the development of novel compounds in pharmaceuticals and other areas of chemical science. The mild reaction conditions and the stability of the reagent make it an attractive choice for complex molecule synthesis.

Application Notes and Protocols for 3-Cyano-1-propylboronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1-propylboronic acid pinacol ester is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its structure incorporates a versatile boronic ester moiety and a cyano group. The boronic ester functionality makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1] The pinacol ester provides enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage.[1] The presence of the cyano group offers a handle for further synthetic transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, enabling the synthesis of diverse molecular scaffolds. This document provides a detailed experimental workflow for the application of 3-Cyano-1-propylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Chemical and Physical Properties

A summary of the key properties of 3-Cyano-1-propylboronic acid pinacol ester is provided in the table below.

| Property | Value |

| CAS Number | 238088-16-9 |

| Molecular Formula | C₁₀H₁₈BNO₂ |

| Molecular Weight | 195.07 g/mol [2] |

| Appearance | Clear, colorless liquid[3] |

| Assay (GC) | ≥95.0%[3] |

| Refractive Index (@ 20°C) | 1.4335-1.4395[3] |

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following section outlines a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 3-Cyano-1-propylboronic acid pinacol ester with an aryl bromide. This protocol is based on established methodologies for similar alkylboronic acid pinacol esters.

Reaction Scheme

References

Application Notes and Protocols: 3-Cyano-1-propylboronic acid pinacol ester as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1-propylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its structure combines a reactive boronic ester functionality with a nitrile group, making it a valuable building block for the introduction of a cyanopropyl moiety into a variety of molecular scaffolds. This bifunctionality allows for its use in a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The pinacol ester group confers enhanced stability and solubility in organic solvents compared to the corresponding free boronic acid, facilitating easier handling and purification. The nitrile group can be retained in the final product or serve as a precursor for other functional groups such as amines, carboxylic acids, or amides, further expanding its synthetic utility. These attributes make 3-cyano-1-propylboronic acid pinacol ester a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Physicochemical Properties

| Property | Value |

| CAS Number | 238088-16-9 |

| Molecular Formula | C₁₀H₁₈BNO₂ |

| Molecular Weight | 195.07 g/mol |

| Appearance | Colorless liquid |

| Purity | Typically ≥95% (GC) |

Applications in Organic Synthesis

The primary application of 3-cyano-1-propylboronic acid pinacol ester is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the propyl chain of the boronic ester and a variety of sp²-hybridized carbon atoms, typically from aryl, heteroaryl, or vinyl halides and triflates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryls, substituted aromatic compounds, and other conjugated systems. The use of 3-cyano-1-propylboronic acid pinacol ester in this reaction allows for the straightforward synthesis of 4-arylbutanenitriles, which are valuable precursors for various pharmaceuticals and agrochemicals.

Experimental Protocols

Synthesis of 3-Cyano-1-propylboronic acid pinacol ester

A common method for the synthesis of 3-cyano-1-propylboronic acid pinacol ester involves the hydroboration of 3-butenenitrile with pinacolborane.

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Materials:

-

3-Butenenitrile

-

Pinacolborane

-

Bis(1,5-cyclooctadiene)rhodium(I) chloride ([Rh(cod)Cl]₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-butenenitrile (1.0 eq) in anhydrous THF.

-

Add the rhodium catalyst precursor, [Rh(cod)Cl]₂, and the ligand, dppf.

-

To this mixture, add pinacolborane (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-cyano-1-propylboronic acid pinacol ester.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Up to 95% | [1] |

| Purity | >95% (by GC) |

Suzuki-Miyaura Coupling of 3-Cyano-1-propylboronic acid pinacol ester with an Aryl Bromide (Representative Protocol)

This protocol describes a general procedure for the coupling of 3-cyano-1-propylboronic acid pinacol ester with an aryl bromide, for example, 4-bromotoluene.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Cyano-1-propylboronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromotoluene)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 eq), 3-cyano-1-propylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Product | Yield (%) |

| 4-Bromotoluene | 4-(4-methylphenyl)butanenitrile | 85-95% (representative) |

| 1-Bromo-4-methoxybenzene | 4-(4-methoxyphenyl)butanenitrile | 80-90% (representative) |

| 3-Bromopyridine | 4-(pyridin-3-yl)butanenitrile | 75-85% (representative) |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Cyano-1-propylboronic acid pinacol ester

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your Suzuki-Miyaura cross-coupling reactions involving 3-Cyano-1-propylboronic acid pinacol ester and achieve higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using 3-Cyano-1-propylboronic acid pinacol ester in your Suzuki coupling reactions.

Q1: I am observing a low yield in my Suzuki coupling reaction. What are the common initial checks I should perform?

A1: Low yields in Suzuki couplings with alkylboronic esters can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.

-

Reagent Quality: While boronic esters are generally more stable than boronic acids, they can still degrade over time. Ensure you are using a fresh, high-purity batch of 3-Cyano-1-propylboronic acid pinacol ester.

-

Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are susceptible to oxidation and degradation.[1] Use fresh catalysts and ligands that have been stored correctly under an inert atmosphere. The choice of ligand is also critical; for Csp2-Csp3 couplings, bulky, electron-rich phosphine ligands often give better results.[2]

-

Solvent and Base Purity: It is crucial to use anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[1] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[3]

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[1]

Q2: I suspect protodeboronation of my boronic ester is a significant side reaction. How can I minimize it?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with functionalized alkylboronic esters. Here are some strategies to mitigate it:

-

Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial. In some cases, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[2]

-

Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Employing strictly anhydrous conditions can help minimize this side reaction.[2]

-

Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. However, in some cases, higher temperatures can favor the desired coupling over protodeboronation by increasing the rate of transmetalation.[4] Careful optimization of the reaction temperature is therefore recommended.

-

"Slow-Release" Strategy: Although you are already using a pinacol ester, which is a form of "slow-release" for the boronic acid, ensuring its stability throughout the reaction is key. Adding the boronic ester slowly to the reaction mixture via syringe pump can sometimes help maintain a low concentration and minimize side reactions.

Q3: My reaction seems to stall or is very slow. How can I improve the reaction rate and conversion?

A3: Slow reaction rates can be due to inefficient catalyst turnover or slow transmetalation. Consider the following:

-

Catalyst System: For challenging Csp2-Csp3 couplings, using highly active pre-catalysts (e.g., Buchwald precatalysts) can significantly improve reaction rates and yields. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.

-

Base and Solvent: The combination of base and solvent plays a crucial role. For alkylboronic esters, a common successful combination is a phosphate base like K₃PO₄ in a solvent system like dioxane/water or THF/water.[1][5] Anhydrous conditions with a soluble base like TMSOK in a solvent like THF can also lead to rapid reactions.[2]

-

Temperature: Increasing the reaction temperature can often overcome activation energy barriers and increase the reaction rate. Typical temperatures for Suzuki couplings range from 80-110 °C.[6]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data on the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with alkylboronic acid pinacol esters, which can serve as a guide for optimizing your reaction with 3-Cyano-1-propylboronic acid pinacol ester.

Table 1: Effect of Catalyst and Ligand on Yield

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 21 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 85 |

| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 78 |

| 4 | AntPhos-Pd-G3 | - | TMSOK | THF | 25 | <1 | 90+ |